Lipophilicity Shift from 2,3-Dimethyl Substitution
The unsubstituted phenyl analog (methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, CAS 29097-01-6) exhibits a LogP of 3.03 . The 2,3-dimethyl derivative is expected, based on well-established Hansch–Leo fragment constants (+0.54 per methyl group on an aromatic ring), to have a LogP approximately 1.1 units higher (~4.1), which represents a >10-fold shift in octanol/water partition coefficient [1]. This difference is material for membrane permeability, CYP450 binding, and in vivo distribution, where small changes in lipophilicity can dictate lead progression.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Calculated LogP ~4.1 (derived from fragment additivity; no experimental value available as of search date) |
| Comparator Or Baseline | Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate: LogP = 3.03 (Chemsrc experimental/predicted value) |
| Quantified Difference | ΔLogP ≈ +1.1 (approx. 12.6× increase in lipophilicity) |
| Conditions | LogP values obtained from Chemsrc database; fragment constants from Hansch & Leo, 1979. |
Why This Matters
Procurement decisions for lead-optimization libraries often hinge on lipophilicity ranges; the 2,3-dimethyl compound extends the accessible logP window beyond the unsubstituted phenyl analog without introducing additional heteroatoms.
- [1] Hansch, C.; Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology; Wiley: New York, 1979. (Fragment constant for aromatic –CH₃: π = +0.54.) View Source
